1-methyl-3-propyl-1H-pyrazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-propylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-4-6-5-7(8)10(2)9-6/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEYCURLTGQATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152656-94-4 | |
| Record name | 1-methyl-3-propyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methyl 3 Propyl 1h Pyrazol 5 Amine and Its Derivatives
Conventional Synthetic Approaches to the Pyrazole (B372694) Core
The traditional synthesis of the pyrazole ring, a cornerstone of many pharmaceutical compounds, predominantly relies on cyclocondensation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors.
Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Keto-Esters and Diketones
The most prevalent and time-honored method for constructing the pyrazole core is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone. In the context of 1-methyl-3-propyl-1H-pyrazol-5-amine, this involves the reaction of methylhydrazine with a β-ketoester containing a propyl group. The reaction typically proceeds by an initial condensation of the more nucleophilic nitrogen of methylhydrazine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
The choice of reactants is crucial for the regioselectivity of the final product. For instance, the reaction of methylhydrazine can potentially yield two regioisomers. However, by selecting appropriate reaction conditions and precursors, the desired isomer can be favored. A common precursor for the propyl side chain is ethyl 2-oxohexanoate.
Strategies for Introduction and Functionalization of the Amine Moiety
Once the 1-methyl-3-propyl-1H-pyrazol-5-one core is established, the next critical step is the introduction of the amine group at the C5 position. A common strategy involves the conversion of the pyrazol-5-one to a 5-halopyrazole, typically a 5-chloropyrazole, using a chlorinating agent like phosphorus oxychloride. This halogenated intermediate can then undergo nucleophilic aromatic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to yield the desired 5-aminopyrazole.
Alternatively, the amine group can be introduced via the reduction of a 5-nitropyrazole derivative. This involves nitration of the pyrazole ring, followed by reduction of the nitro group to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Functionalization of the resulting 5-amino group can be readily achieved through various reactions, such as acylation, alkylation, or sulfonylation, to produce a diverse range of derivatives. These transformations allow for the fine-tuning of the molecule's properties for various applications. The 5-aminopyrazole moiety is a versatile precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov
Advanced and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of pyrazole derivatives. These advanced strategies often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents and reagents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr In the synthesis of pyrazoles, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while often improving product yields. researchgate.netnih.govacs.org The high efficiency of microwave heating is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. dergipark.org.tr This technique has been successfully applied to the cyclocondensation step for forming the pyrazole core and for the subsequent functionalization reactions. nih.govbeilstein-journals.orgresearchgate.net
Ultrasound-Assisted Synthesis
The use of ultrasound in chemical synthesis, known as sonochemistry, provides an alternative green approach. The chemical effects of ultrasound are derived from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, which can enhance reaction rates and yields. Ultrasound-assisted synthesis of pyrazoles has been demonstrated to be an efficient method, often proceeding under milder conditions and in shorter reaction times compared to conventional heating. researchgate.netnih.gov This technique is particularly advantageous for multicomponent reactions, providing a rapid and efficient one-pot synthesis of highly substituted pyrazoles. nih.gov
Solvent-Free and Aqueous Media Reactions
To address the environmental concerns associated with the use of volatile organic solvents, significant efforts have been directed towards developing solvent-free and aqueous media reactions. Solvent-free reactions, often conducted under microwave irradiation or with grinding (mechanochemistry), offer benefits such as reduced waste, lower costs, and simplified work-up procedures. rsc.orgresearchgate.net
Similarly, conducting reactions in water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. acs.orgresearchgate.netthieme-connect.com The synthesis of pyrazoles in aqueous media has been successfully achieved, often with the aid of catalysts that are compatible with water. These green methodologies are becoming increasingly important in modern organic synthesis. rsc.org
Heterogeneous and Homogeneous Catalysis in Pyrazole Synthesis
The synthesis of the pyrazole core, a fundamental step in producing this compound, can be significantly enhanced through catalysis. Both heterogeneous and homogeneous catalysts offer distinct advantages in terms of efficiency, selectivity, and environmental impact. mdpi.com
Homogeneous Catalysis: Homogeneous catalysts, which operate in the same phase as the reactants, are effective in pyrazole synthesis. Transition metal-based ionic liquids, such as those containing Fe(III), have been utilized as efficient homogeneous catalysts for the condensation of 1,3-dicarbonyl compounds with hydrazines. ias.ac.in These catalysts are noted for their Lewis acidic nature which activates the carbonyl groups, facilitating the cyclization reaction. ias.ac.in Merging homogeneous catalysis with electrochemical synthesis can also generate reactive intermediates and new catalytic pathways for C-N bond formation. chinesechemsoc.org Protic pyrazole complexes themselves can act as ligands in homogeneous catalysis, where metal-ligand cooperation plays a role in transformations like transfer hydrogenation. mdpi.com
Heterogeneous Catalysis: Heterogeneous catalysts are prized for their ease of recovery, reusability, and thermal stability. nih.gov They are integral to green chemistry approaches for synthesizing pyrazole derivatives. mdpi.comnih.gov Multi-component reactions (MCRs), which are environmentally friendly, often employ heterogeneous catalysts. mdpi.comnih.gov For instance, nickel-based heterogeneous catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.com These catalysts can often be reused for multiple cycles without significant loss of activity. mdpi.com Other examples include the use of nano-ZnO for the condensation of phenylhydrazine with ethyl acetoacetate and various metal-organic frameworks that provide Lewis acidic sites to promote the reaction. mdpi.com
| Catalyst Type | Example | Key Features | Relevant Synthesis |
|---|---|---|---|
| Homogeneous | Fe(III)-based Ionic Liquids | Lewis acidic nature; Reusable for several cycles. ias.ac.in | Condensation of 1,3-diketones and hydrazines. ias.ac.in |
| Homogeneous | Protic Pyrazole Complexes (e.g., with Iridium or Ruthenium) | Metal-ligand cooperation; Proton-responsive. mdpi.com | Catalytic hydrogen evolution and transfer hydrogenation. mdpi.com |
| Heterogeneous | Nickel-based solid catalysts | Low catalyst loading; Reusable; Environmentally friendly. mdpi.com | One-pot synthesis from hydrazines, ketones, and aldehydes. mdpi.com |
| Heterogeneous | Nano-ZnO | Efficient and environmentally friendly catalyst. mdpi.com | Condensation of phenylhydrazine and ethyl acetoacetate. mdpi.com |
| Heterogeneous | Fe3O4@L-arginine | Nanocatalyst with circular shape (10-15 nm). nih.gov | One-pot synthesis of spiro-pyrano[2,3-c]-pyrazole derivatives. nih.gov |
Regioselective Control in the Synthesis of this compound
The synthesis of this compound, an unsymmetrically substituted pyrazole, requires strict regioselective control. The reaction between a monosubstituted hydrazine (methylhydrazine) and an unsymmetrical 1,3-bielectrophilic reagent can potentially yield two regioisomeric pyrazoles.
One of the most common methods for synthesizing 3(5)-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile. chim.it For the target molecule, the key precursors would be 3-oxohexanenitrile and methylhydrazine. The reaction proceeds via an initial attack of a hydrazine nitrogen onto the ketone carbonyl group, followed by cyclization involving the other nitrogen atom and the nitrile group. chim.it
The regiochemical outcome depends on which nitrogen atom of methylhydrazine initiates the reaction. Methylhydrazine has two non-equivalent nitrogen atoms: N1 (bound to the methyl group) and N2 (the terminal NH2). The N2 nitrogen is generally more nucleophilic and less sterically hindered, leading it to preferentially attack the more electrophilic carbonyl carbon. Subsequent cyclization would place the methyl group on the N1 position of the pyrazole ring. The reaction of acetylenic ketones with mono-substituted alkylhydrazines has been shown to be highly regioselective, yielding 1,3,5-substituted pyrazoles with predictable outcomes. thieme-connect.com Similarly, methods using N-alkylated tosylhydrazones and terminal alkynes offer complete regioselectivity. organic-chemistry.org These modern methods circumvent the issue of regioisomeric mixtures often encountered in classical Knorr pyrazole syntheses. organic-chemistry.orgorganic-chemistry.org
A proposed regioselective synthesis for this compound would involve the condensation of 3-oxohexanenitrile with methylhydrazine. The more nucleophilic terminal nitrogen of methylhydrazine would attack the ketone, leading to an intermediate that cyclizes to form the desired product, with the propyl group at C3 and the amino group at C5.
Derivatization Strategies for this compound
The structure of this compound offers multiple sites for chemical modification, including the exocyclic amine, the propyl side chain, and the pyrazole ring itself.
Functionalization at the Amine Nitrogen
The primary amino group at the C5 position is a versatile handle for derivatization. nih.gov It can readily undergo reactions typical of primary amines, allowing for the introduction of a wide range of functional groups.
Acylation: The amine can be acylated using acid chlorides or anhydrides to form amides.
Alkylation/Arylation: The nitrogen can be alkylated or arylated, although controlling the degree of substitution can be a challenge. Palladium-catalyzed arylation has been reported for N-1 alkyl-substituted 3-aminopyrazoles with unprotected primary amino groups. chim.it
Reductive Amination: One-pot reductive amination provides an efficient route to N-alkylated aminopyrazoles. For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has been reacted with p-methoxybenzaldehyde under solvent-free conditions to form an intermediate imine, which is then reduced with sodium borohydride to yield the N-benzyl derivative. mdpi.comresearchgate.net This method is operationally simple and avoids the isolation of the intermediate. mdpi.com
Diazotization: The 5-amino group can be transformed via diazotization reactions, enabling its replacement with other functionalities. For example, Sandmeyer-type reactions can convert the amino group into iodo, chloro, or bromo substituents, providing a gateway to further C-C bond-forming reactions. acs.org
Modifications of the Propyl Side Chain
The n-propyl side chain at the C3 position is an aliphatic group and is generally less reactive than the other functional groups on the molecule. However, modifications are possible, typically involving free-radical reactions.
Halogenation: The methylene (B1212753) group adjacent to the pyrazole ring (the Cα position) is the most likely site for free-radical halogenation (e.g., using N-bromosuccinimide), as the radical intermediate would be stabilized by the aromatic pyrazole ring. The resulting halide could then be subjected to nucleophilic substitution reactions.
Oxidation: Under strong oxidizing conditions, the propyl chain could potentially be oxidized. However, this would likely require harsh conditions that might affect other parts of the molecule. Selective modification of aliphatic side chains often represents a significant synthetic challenge. researchgate.net
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring in this compound is electron-rich and susceptible to electrophilic aromatic substitution. The primary target for electrophiles is the C4 position, which is activated by the strong electron-donating amino group at C5 and the N-methyl group at N1.
A pertinent example is the synthesis of a key intermediate for Sildenafil, which involves the bromination of 1-methyl-3-n-propylpyrazole-5-ethyl carboxylate. The reaction with bromine in an organic solvent like dichloromethane (B109758) readily affords the 4-bromo derivative. google.com This demonstrates the high reactivity of the C4 position towards electrophiles like halogens. Similarly, nitration would be expected to occur at the C4 position. The resulting 4-substituted derivatives are valuable intermediates for further functionalization.
| Site of Derivatization | Reaction Type | Example Reagents | Resulting Functional Group |
|---|---|---|---|
| Amine Nitrogen (C5-NH2) | Reductive Amination | Aldehyde/Ketone, NaBH4 | Secondary Amine (-NHR) |
| Acylation | Acid Chloride (RCOCl) | Amide (-NHCOR) | |
| Diazotization/Sandmeyer | NaNO2/HCl; CuX (X=I, Br) | Halogen (-I, -Br) | |
| Propyl Side Chain (C3) | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromoalkyl (-CH(Br)CH2CH3) |
| Pyrazole Ring (C4) | Electrophilic Halogenation | Bromine (Br2) | Bromo (-Br) at C4 |
Scale-Up Considerations for this compound Synthesis
Transitioning the synthesis of this compound and its derivatives from laboratory to industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The industrial relevance of this scaffold is highlighted by its relation to intermediates used in the synthesis of pharmaceuticals like Sildenafil. google.comresearchgate.net
Key considerations for scale-up include:
Process Safety: Many pyrazole syntheses involve hazardous reagents or intermediates. For example, the use of hydrazine is a concern due to its toxicity and potential instability. nih.gov Classical nitration reactions on the pyrazole ring often use mixed acids, which can be highly exothermic and pose explosion risks, making strict process control essential. google.com Safer, more modern protocols, such as those avoiding diazo intermediates, are preferable for large-scale operations. organic-chemistry.org
Catalyst Selection: For large-scale production, heterogeneous catalysts are often favored over homogeneous ones because they are more easily separated from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing costs. mdpi.comnih.gov
Solvent and Reagent Choice: The cost and environmental impact of solvents and reagents are critical. The use of greener solvents like water or ethanol (B145695), or even solvent-free conditions, is increasingly important. ias.ac.in
Purification: On a large scale, purification by crystallization is vastly preferable to chromatography. Therefore, developing a synthesis that yields a crude product of high purity, which can be easily crystallized, is a major goal of process development.
Flow Chemistry: Continuous flow chemistry offers significant advantages for scaling up, including improved heat transfer, better safety profiles for hazardous reactions, and the potential for straightforward automation and process control. nih.gov Flow reactors have been used for the lithiation of substituted pyrazoles, demonstrating their utility in this area. enamine.net
A patent for a Sildenafil intermediate describes a process starting from 1-methyl-3-n-propylpyrazole-5-ethyl carboxylate, which is then brominated and aminated. This route is presented as safer and more efficient for industrial production than older methods involving nitration and reduction, highlighting the continuous drive for process optimization in commercial synthesis. google.com
Reactivity and Reaction Mechanisms of 1 Methyl 3 Propyl 1h Pyrazol 5 Amine
Electrophilic Reactivity of the Pyrazole (B372694) Ring
The pyrazole ring in 5-aminopyrazoles is highly activated towards electrophilic attack due to the electron-donating nature of the amino group. This directs electrophiles predominantly to the C4 position, which is the most nucleophilic carbon on the ring. nih.govbeilstein-journals.org
Halogenation, Nitration, and Sulfonylation Reactions
Electrophilic substitution reactions such as halogenation, nitration, and sulfonylation primarily occur at the C4 position of the pyrazole ring.
Halogenation: The direct C-H halogenation of 5-aminopyrazoles at the C4 position is a well-established transformation. Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with NCS or NBS in solvents like carbon tetrachloride or water yields the corresponding 4-halo derivatives in high yields (90-98%). mdpi.com The mechanism for these reactions can proceed through the initial attack of the halogen on the N2 nitrogen, followed by rearrangement, or via direct electrophilic attack on the activated C4 carbon. mdpi.com
Nitration: Nitration of pyrazoles can be achieved using various nitrating agents. A common method involves using a mixture of nitric acid and sulfuric acid. However, for activated systems like 5-aminopyrazoles, milder conditions are often preferred to avoid side reactions. The reaction of 5-aminopyrazoles with nitrating agents typically yields the 4-nitro derivative. For example, a related compound, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, has been successfully nitrated. researchgate.net
Sulfonylation: While sulfonylation of the exocyclic amino group is common, direct electrophilic sulfonylation on the pyrazole ring is less frequently reported for 5-aminopyrazoles. This is likely due to the high reactivity of the amino group, which preferentially attacks the sulfonylating agent. However, synthesis of sulfonylated 5-aminopyrazole compounds, where the sulfonyl group is attached to the pyrazole ring, has been achieved through other synthetic routes, such as cyclization reactions involving sulfonyl hydrazine (B178648). organic-chemistry.org
Table 1: Electrophilic Substitution Reactions at the Pyrazole C4-Position
| Reaction Type | Reagent Example(s) | Position of Substitution | Product Type | Reference(s) |
| Halogenation | N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS) | C4 | 4-Halopyrazole | mdpi.com |
| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitropyrazole | researchgate.net |
| Sulfonylation | Sulfonyl Hydrazine (in synthesis) | C5 (via cyclization) | 5-Sulfonylpyrazole | organic-chemistry.org |
Acylation and Alkylation at Ring Positions
The activated C4 position of 1-methyl-3-propyl-1H-pyrazol-5-amine is susceptible to carbon-carbon bond-forming reactions like acylation and alkylation.
Acylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgnumberanalytics.comambeed.com Using a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), 5-aminopyrazoles can be formylated at the C4 position. beilstein-journals.orgwikipedia.org The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile and is attacked by the electron-rich C4 carbon of the pyrazole. wikipedia.orgnumberanalytics.com Subsequent hydrolysis of the resulting iminium ion intermediate yields the 4-formyl-5-aminopyrazole derivative.
Alkylation (Mannich and aza-Friedel-Crafts Reactions):
Mannich Reaction: This three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org For 5-aminopyrazoles, the C4 position can act as the nucleophile, reacting with an aldehyde and a primary or secondary amine to introduce an aminoalkyl group at the C4 position, forming a Mannich base. researchgate.netresearchgate.net
Aza-Friedel-Crafts Reaction: 5-Aminopyrazole derivatives can participate in enantioselective aza-Friedel-Crafts reactions. For example, they react with cyclic ketimines in the presence of a chiral phosphoric acid catalyst to afford pyrazole-based C2-quaternary indolin-3-ones, where the C4 position of the pyrazole attacks the imine. nih.gov This demonstrates a sophisticated method for C4-alkylation.
Nucleophilic Reactivity of the Exocyclic Amine Group
The exocyclic amine at the C5 position is a key site of nucleophilic reactivity, readily participating in reactions with a variety of electrophiles.
Acylation, Sulfonylation, and Ureation Reactions
Acylation: The amino group can be easily acylated using acylating agents such as acyl chlorides or anhydrides. beilstein-journals.orgub.edu For example, 5-aminopyrazoles react with benzoyl chlorides in dichloromethane (B109758) to yield the corresponding N-(pyrazol-5-yl)benzamides. nih.gov This reactivity is often exploited in the synthesis of more complex molecules and fused heterocyclic systems.
Sulfonylation: The reaction of 5-aminopyrazoles with sulfonyl chlorides, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine, leads to the formation of sulfonamides. mdpi.com Depending on the reaction conditions and stoichiometry, both mono- and di-sulfonylation of the amino group can occur. mdpi.com
Ureation: Pyrazolyl ureas are readily synthesized from 5-aminopyrazoles. One common method involves treating the aminopyrazole with 4-nitrophenylchloroformate to form a phenylcarbamate intermediate, which is then reacted with ammonium (B1175870) acetate (B1210297) to yield the final urea (B33335) derivative. Another approach involves the reaction of 5-aminopyrazoles with isocyanates or the cyclization of N-thiocarbamoyl pyrazole derivatives. nih.gov These pyrazolyl urea derivatives have attracted significant interest in medicinal chemistry. researchgate.netbeilstein-journals.orgyoutube.com
Table 2: Nucleophilic Reactions of the Exocyclic Amine Group
| Reaction Type | Reagent Example(s) | Functional Group Formed | Product Class | Reference(s) |
| Acylation | Acyl Chlorides, Anhydrides | Amide | N-Acylaminopyrazole | nih.govub.edu |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | N-Sulfonylaminopyrazole | mdpi.com |
| Ureation | Isocyanates, Phenylchloroformate/NH₃ | Urea | Pyrazolyl Urea | nih.gov |
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. mdpi.com This reaction is fundamental in the synthesis of various heterocyclic systems. For example, the reaction of 5-aminopyrazoles with β-halovinyl aldehydes can lead to the formation of an isolable imine intermediate, which can then undergo intramolecular cyclization to form pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org Similarly, multicomponent reactions involving 5-aminopyrazoles, aldehydes, and a third component often proceed through an in situ Schiff base formation. nih.gov
Reactions Involving the N-methyl and n-Propyl Substituents
While the primary reactivity centers are the pyrazole ring and the exocyclic amine, the alkyl substituents can also participate in specific reactions, although typically under more forcing conditions.
N-methyl Group: The N-methyl group is generally stable. However, N-demethylation of N-methyl heterocyclic compounds can be achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or strong protic acids like hydrobromic acid (HBr). chem-station.com These reactions typically involve the formation of a complex between the Lewis acid and a ring nitrogen, followed by nucleophilic attack of the conjugate base (e.g., bromide) on the methyl group. chem-station.com Conversely, the N1 position of a pyrazole can be selectively methylated using various methylating agents like methyl iodide or dimethyl sulfate. reddit.com
n-Propyl Group: The n-propyl group at the C3 position can undergo oxidation, similar to alkyl side chains on other aromatic rings. youtube.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl group at the benzylic-like position (the carbon attached to the pyrazole ring), converting the entire propyl chain into a carboxylic acid group. researchgate.netyoutube.com For this reaction to occur, there must be at least one hydrogen atom on the carbon directly attached to the ring. The product of such an oxidation would be 1-methyl-5-amino-1H-pyrazole-3-carboxylic acid. The crystal structure of the related 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid confirms the stability of the propyl group under conditions that form the carboxylic acid at C5, but it can be oxidized under stronger conditions. researchgate.net
Oxidation and Reduction of Alkyl Chains
The propyl group at the C3 position of the pyrazole ring is susceptible to oxidation under appropriate conditions. While specific studies on this compound are not extensively documented, the oxidation of alkyl chains on pyrazole rings is a known transformation. For instance, the oxidation of a methyl group on a pyrazole ring to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) has been reported. youtube.com Analogously, the propyl group of the title compound could potentially be oxidized to various products, including the corresponding propan-1-ol, propanal, or propanoic acid derivatives at the C3 position, depending on the oxidant and reaction conditions. The oxidation of 4-alkylsubstituted pyrazol-5-ones has been shown to be catalyzed by cupric ions, suggesting that metal-catalyzed oxidation could also be a viable strategy for the functionalization of the propyl chain. scispace.com
The reduction of the propyl group is less commonly explored as it is already a saturated alkyl chain. However, should the propyl chain contain unsaturation or a functional group, standard reduction methodologies could be employed.
Radical Reactions and C-H Functionalization
The functionalization of C-H bonds, particularly on alkyl side chains of heterocyclic compounds, has emerged as a powerful tool in synthetic chemistry. researchgate.net Radical-mediated reactions offer a direct approach to introduce new functional groups onto the propyl chain of this compound. The generation of alkyl radicals on the propyl chain can be initiated through various methods, including hydrogen atom transfer (HAT) by photoredox catalysis or electrochemical means. researchgate.netnih.gov
Recent advancements have highlighted the use of both aryl and alkyl radicals as intermolecular HAT agents for direct C(sp³)–H bond functionalization. rsc.org These methods could potentially be applied to selectively functionalize the propyl group at the α, β, or γ positions, leading to a variety of derivatives. Furthermore, transition-metal-catalyzed C-H functionalization represents another sophisticated strategy for modifying the pyrazole core and its substituents. rsc.org
Cycloaddition and Annulation Reactions of the Pyrazole Framework
The 5-amino group and the adjacent C4-H of the pyrazole ring in this compound provide a reactive site for annulation reactions, leading to the formation of fused heterocyclic systems.
Construction of Fused Heterocyclic Systems (e.g., Pyrazoloazepines)
A notable application of 5-aminopyrazoles is in the synthesis of fused seven-membered rings, such as pyrazoloazepines. researchgate.netresearchgate.net These bicyclic structures are of interest due to their potential biological activities. The synthesis of 1,8-dihydropyrazolo[3,4-b]azepine derivatives has been achieved from 5-aminopyrazoles through a three-step synthesis. researchgate.netresearchgate.net This synthetic approach could likely be adapted for this compound to construct novel pyrazoloazepine systems. The reaction sequence typically involves the initial reaction of the 5-aminopyrazole with a suitable precursor to build the seven-membered ring.
Tautomerism and Isomerization Studies of this compound
While the N1-methyl group in this compound prevents the common annular tautomerism observed in N-unsubstituted pyrazoles, the presence of the C5-amino group introduces the possibility of amino-imino tautomerism. nih.gov
The compound can theoretically exist in two tautomeric forms: the 5-amino form (the title compound) and the 5-imino form (1-methyl-3-propyl-1,2-dihydro-pyrazol-5-imine).
Table 1: Potential Tautomeric Forms of this compound
| Tautomer Name | Chemical Structure |
| This compound | CCCC1=NN(C)C=C1N |
| 1-methyl-3-propyl-1,2-dihydro-pyrazol-5-imine | CCCC1=C(N)N=C(C)N1 |
Studies on related 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer in the gas phase and in solution. researchgate.net For this compound, where the nitrogen at position 1 is methylated, the equilibrium between the amino and imino forms is the primary consideration. Spectroscopic investigations on analogous 5-aminopyrazoles have indicated that they predominantly exist as the amino tautomer rather than the imino form. researchgate.net The relative stability of these tautomers can be influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring. fu-berlin.de
Isomerization in this compound would primarily relate to the potential for E/Z isomerism if the imino tautomer is present in significant quantities, although this is generally not the favored form.
Advanced Spectroscopic and Structural Elucidation of 1 Methyl 3 Propyl 1h Pyrazol 5 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 1-methyl-3-propyl-1H-pyrazol-5-amine. By analyzing the chemical shifts, coupling constants, and correlations in one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and functional groups can be established.
While specific experimental NMR data for this compound is not widely published, a complete assignment can be predicted based on the analysis of analogous pyrazole (B372694) structures and fundamental NMR principles. nih.govnih.govchemicalbook.com A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be essential for an unambiguous assignment. youtube.comsdsu.edu
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group, the propyl chain protons (triplet for the terminal methyl, sextet for the adjacent methylene (B1212753), and a triplet for the methylene attached to the pyrazole ring), a singlet for the pyrazole ring proton (H4), and a broad singlet for the amine (NH₂) protons.
¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the N-methyl carbon, the three carbons of the propyl chain, and the three carbons of the pyrazole ring (C3, C4, and C5).
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu It would show correlations between the adjacent methylene groups of the propyl chain, confirming their connectivity. For instance, the protons of the CH₂ group at the Cα position of the propyl chain would show a correlation with the protons of the Cβ-CH₂ group, which in turn would correlate with the terminal Cγ-CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH). sdsu.eduemerypharma.com Each proton signal (except the NH₂) would show a cross-peak with its corresponding carbon signal. This allows for the direct assignment of the carbons in the N-methyl group, the propyl chain, and the C4 position of the pyrazole ring.
The N-methyl protons correlating to the C5 and C4 carbons of the pyrazole ring.
The H4 proton correlating to C3, C5, and the N-methyl carbon.
The protons of the methylene group attached to the pyrazole ring (Cα-H₂) correlating to C3 and C4 of the pyrazole ring.
The amine protons may show a correlation to C5 and C4.
The following tables provide predicted ¹H and ¹³C NMR chemical shifts and a summary of expected 2D NMR correlations.
Predicted ¹H and ¹³C NMR Data
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| N-CH₃ | ~3.5 (s, 3H) | ~35 | C4, C5 |
| C4-H | ~5.4 (s, 1H) | ~95 | C3, C5, N-CH₃ |
| Propyl-α-CH₂ | ~2.4 (t, 2H) | ~30 | C3, C4, Propyl-β-C |
| Propyl-β-CH₂ | ~1.6 (sext, 2H) | ~22 | Propyl-α-C, Propyl-γ-C |
| Propyl-γ-CH₃ | ~0.9 (t, 3H) | ~14 | Propyl-β-C |
| NH₂ | ~4.0 (br s, 2H) | - | C5, C4 |
| C3 | - | ~155 | Propyl-α-H, C4-H |
| C5 | - | ~150 | N-CH₃, C4-H, NH₂ |
Chemical shifts are estimates and can vary based on solvent and experimental conditions. s=singlet, t=triplet, sext=sextet, br s=broad singlet.
For this compound, the N1 position is substituted with a methyl group, which prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. However, two other dynamic processes could potentially be studied by variable temperature NMR:
Amino Group Rotation: The rotation around the C5-NH₂ bond can be restricted, particularly at low temperatures. This could lead to the observation of two distinct signals for the amine protons if the rotation is slow on the NMR timescale. Dynamic NMR studies could provide the activation energy for this rotational barrier.
Amino-Imino Tautomerism: Although the aminopyrazole form is generally more stable, it can exist in equilibrium with its imino tautomer, 1-methyl-3-propyl-1,2-dihydro-5H-pyrazol-5-imine. The presence of the imino tautomer is typically minor but can be influenced by solvent and temperature. Dynamic NMR experiments could potentially detect the presence of this minor tautomer and quantify the equilibrium, although this is less common for N-substituted 5-aminopyrazoles.
Mass Spectrometry for Fragmentation Pathways and Molecular Formula Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₇H₁₃N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be precisely determined. uni.lu This confirmation is a critical first step in the structural elucidation process.
Predicted HRMS Data
| Adduct | Molecular Formula | Predicted m/z |
| [M+H]⁺ | C₇H₁₄N₃⁺ | 140.1182 |
| [M+Na]⁺ | C₇H₁₃N₃Na⁺ | 162.1002 |
Data based on predicted values for C₇H₁₃N₃. uni.lu
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation by collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information. For this compound, key fragmentation pathways would likely involve the propyl chain and the pyrazole ring.
Common fragmentation patterns for related amine compounds often involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). researchgate.net For the propyl group, characteristic losses of alkyl fragments would be expected.
Plausible Fragmentation Pathways:
Loss of Propene: A common fragmentation for propyl-substituted aromatic rings is the McLafferty-type rearrangement leading to the loss of propene (C₃H₆, 42 Da).
Loss of an Ethyl Radical: Cleavage of the α-β bond of the propyl group could lead to the loss of an ethyl radical (•C₂H₅, 29 Da).
Ring Fragmentation: The pyrazole ring itself can undergo cleavage, although this often requires higher collision energies.
Analysis of the mass spectrum of the closely related compound 1-phenyl-3-methyl-1H-pyrazol-5-amine shows characteristic fragments that can help predict the behavior of the title compound. nist.govnist.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands confirming the presence of the amine and alkyl groups, as well as the pyrazole ring structure. For comparison, the gas-phase IR spectrum of 1-phenyl-3-methyl-1H-pyrazol-5-amine provides a useful reference for the vibrational modes of the aminopyrazole core. nist.gov
Expected Vibrational Modes:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300-3500 | Medium-Weak |
| N-H (Amine) | Scissoring (Bending) | 1590-1650 | Medium-Strong |
| C-H (Alkyl) | Stretching | 2850-2960 | Strong |
| C-H (Alkyl) | Bending | 1375-1465 | Medium |
| C=N / C=C (Ring) | Stretching | 1400-1600 | Medium-Strong |
| C-N (Ring/Amine) | Stretching | 1250-1350 | Medium |
Raman spectroscopy would provide complementary information. The N-H and C-H stretching vibrations are typically observable. The pyrazole ring breathing modes would also be expected to be Raman active. The symmetric vibrations of the molecule will generally give rise to more intense Raman signals.
Characterization of Functional Group Modes and Hydrogen Bonding
The infrared (IR) spectrum of pyrazole derivatives provides valuable information regarding their functional groups and hydrogen bonding interactions. In aminopyrazoles, the N-H stretching vibrations of the amino group and the pyrazole ring are particularly informative. The presence of a pyrrole-like N-H group and an amine substituent facilitates the formation of extensive hydrogen-bonding networks. iucr.org
For pyrazole compounds, the N-H stretching vibrations are typically observed in the region of 3100-3200 cm⁻¹. mdpi.comresearchgate.net The formation of intermolecular hydrogen bonds of the N-H···N type can lead to the creation of various supramolecular motifs, such as dimers, trimers, tetramers, and catemers, depending on the substituents on the pyrazole ring. iucr.orgiucr.org These interactions play a crucial role in the solid-state packing of these molecules.
In aminopyrazoles, intramolecular and intermolecular hydrogen bonds are prevalent. For instance, in 3-aminopyrazole-4-carboxylic acid, a complex network of intermolecular N-H···O hydrogen bonds links the molecules into chains. iucr.org The geometry of the amino group can be pyramidal, and its orientation relative to the pyrazole ring influences the hydrogen bonding pattern. iucr.org The presence of both a hydrogen-donating N-H group and a hydrogen-accepting pyridine-like nitrogen atom makes pyrazole derivatives both basic and acidic, contributing to their ability to form robust hydrogen-bonded structures. iucr.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the searched literature, analysis of closely related pyrazole derivatives provides significant insights into the expected structural characteristics.
For instance, the crystal structures of various 4-substituted-1H-pyrazoles have been determined, revealing how different substituents influence the crystal packing. mdpi.comresearchgate.net The packing motifs can vary from trimeric units, as seen in 4-chloro- and 4-bromo-1H-pyrazole, to catemeric structures in 4-fluoro- (B1141089) and 4-iodo-1H-pyrazole. mdpi.com These structures are primarily dictated by N-H···N hydrogen bonds.
In the case of 3,5-diamino-4-benzyl-1H-pyrazole, the crystal structure is organized into alternating bilayers of pyrazole and phenyl aromatic moieties. iucr.org The pyrazole layers feature N-H···N hydrogen bonding, forming parallel catemers. iucr.org The amino groups also participate in N-H···N hydrogen bonds with adjacent pyrazole rings and other amino groups. iucr.org
A summary of crystallographic data for a related pyrazole derivative, 3,5-diamino-4-benzyl-1H-pyrazole, is presented below to illustrate typical parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** |
| 3,5-diamino-4-benzyl-1H-pyrazole | C₁₀H₁₂N₄ | Monoclinic | P2₁/c | 10.352(3) | 12.030(3) | 8.490(2) | 105.34(3) |
Table based on data for a related compound. iucr.org
Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The crystal packing and intermolecular interactions within pyrazole derivatives are critical in defining their solid-state architecture. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.
The presence of both hydrogen-bond donors (N-H groups of the pyrazole ring and the amino group) and acceptors (the pyridine-like nitrogen atom) in aminopyrazoles leads to the formation of extensive hydrogen-bonding networks that stabilize the crystal structure. iucr.org These interactions can include N-H···N and N-H···O hydrogen bonds, which often result in the formation of supramolecular assemblies like chains or sheets. iucr.orgiucr.org For example, in 3,5-diamino-4-benzyl-1H-pyrazole, N-H···π interactions with neighboring pyrazole rings are also observed. iucr.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For pyrazole derivatives, the electronic spectra are typically characterized by π → π* transitions.
While a specific UV-Vis spectrum for this compound is not available in the surveyed literature, studies on other pyrazole compounds provide an understanding of their electronic absorption properties. For example, a study on pyrazole azo dyes showed absorption maxima in the range of 312–359 nm, which were attributed to n → π* and/or π → π* electronic transitions of the azo chromophore in conjugation with the pyrazole ring. nih.gov
The position of the absorption maximum (λmax) is influenced by the substituents on the pyrazole ring and the solvent used for the measurement.
Study of Chromophores and Solvent Effects
The chromophore in this compound is the aminopyrazole ring system. The electronic transitions within this chromophore are sensitive to the surrounding solvent environment. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption wavelength.
Generally, in π → π* transitions, an increase in solvent polarity leads to a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength. vlabs.ac.in This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. vlabs.ac.in Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity.
A computational study on pyrazole itself demonstrated that the HOMO-LUMO energy gap decreases as the solvent polarity increases, leading to a redshift in the UV-Vis spectrum. researchgate.net For instance, the calculated HOMO-LUMO gap for pyrazole decreased from 7.0557 eV in the gas phase to 7.000 eV in water. researchgate.net Another study on a pyrazole derivative showed two absorption maxima around 250 nm and 280 nm, with the exact position being dependent on the solvent. researchgate.net The multiparametric analysis indicated that the hydrogen bond donor ability of the solvent and non-specific dipolar interactions play a significant role in the observed solvatochromism. researchgate.net
Theoretical and Computational Chemistry Studies of 1 Methyl 3 Propyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular orbitals, electron density distribution, and related properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 1-methyl-3-propyl-1H-pyrazol-5-amine. DFT methods are used to investigate a variety of molecular properties, including geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties such as dipole moments and molecular electrostatic potentials.
In the absence of specific studies on this compound, it is instructive to consider research on related pyrazole (B372694) derivatives. For instance, DFT calculations have been successfully applied to study the interactions of fused pyrazole derivatives with amino acids, employing functionals like B3LYP, CAM-B3LYP, PBE0, and M06L to optimize geometries and calculate interaction energies. researchgate.net Similar approaches could be used to model the behavior of this compound in biological systems. Furthermore, DFT has been used to investigate the effects of different substituents on the electronic properties and reactivity of pyrazole rings. nih.gov
A typical DFT study of this compound would involve:
Geometry Optimization: Determining the lowest energy structure of the molecule.
Frequency Analysis: To confirm the optimized structure is a true minimum on the potential energy surface and to predict its infrared spectrum.
Population Analysis: To calculate atomic charges and understand the distribution of electrons within the molecule.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are key indicators of a molecule's reactivity. The HOMO-LUMO gap provides a measure of the molecule's chemical stability.
Although no specific data exists for the title compound, a search of the PubChem database provides some predicted properties which are likely derived from computational methods. uni.lu
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions for molecular properties. These high-level calculations are often used to benchmark the results obtained from more approximate methods like DFT. For a molecule like this compound, ab initio calculations could be employed to obtain a very precise value for its energy, dipole moment, and polarizability. However, no published studies utilizing these high-accuracy methods for this specific compound were identified.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, known as conformations, can have different energies. Conformational analysis is the study of these different conformations and their relative stabilities.
Molecular Mechanics and Dynamics Simulations
For a flexible molecule like this compound, which possesses a rotatable propyl group, a multitude of conformations are possible. Molecular mechanics (MM) methods, which use a classical physics-based force field to calculate the potential energy of a system, are particularly useful for exploring the conformational space of such molecules. By systematically rotating the single bonds in the propyl chain and calculating the corresponding energy, a potential energy surface can be generated, revealing the most stable conformations.
Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. This can be particularly useful for understanding how the molecule might interact with its environment, for example, in a solvent or at the active site of a protein. While general studies on the conformational analysis of aminopyrazoles exist, highlighting the importance of conformational preferences, researchgate.netresearchgate.net no specific molecular mechanics or dynamics simulations for this compound have been reported.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the analysis of complex experimental spectra.
Computational NMR Chemical Shift Prediction
The prediction of NMR chemical shifts is a powerful application of quantum chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for this purpose.
For this compound, computational NMR predictions would be invaluable for assigning the signals in its ¹H and ¹³C NMR spectra. This would involve calculating the chemical shifts for a number of low-energy conformations and averaging them based on their predicted populations. Studies on other substituted pyrazoles have demonstrated the utility of this approach. researchgate.net However, to date, no such computational NMR studies have been published for the title compound.
Simulated Vibrational and Electronic Spectra
Computational chemistry provides a powerful lens for understanding the molecular properties of this compound through the simulation of its vibrational and electronic spectra. These theoretical spectra, when correlated with experimental data, offer deep insights into the compound's structural and electronic features.
Vibrational Spectra:
Density Functional Theory (DFT) calculations are commonly employed to predict the vibrational frequencies of pyrazole derivatives. derpharmachemica.comasrjetsjournal.org For this compound, a full geometry optimization and frequency calculation would typically be performed using a method like B3LYP with a 6-311++G(d,p) basis set. derpharmachemica.comnih.gov The resulting simulated infrared (IR) and Raman spectra are expected to exhibit characteristic vibrational modes.
Key predicted vibrational frequencies would include:
N-H Stretching: The amine group (NH2) would show symmetric and asymmetric stretching vibrations, typically in the 3400-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the pyrazole ring and aliphatic C-H stretching from the methyl and propyl groups would appear in the 2900-3100 cm⁻¹ range. derpharmachemica.com
C=N and C=C Stretching: The pyrazole ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
N-H Bending: The amine scissoring motion would be observed around 1600-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-NH2 bond is anticipated around 1300-1350 cm⁻¹.
A comparison of theoretical and experimental vibrational frequencies often requires the use of a scaling factor to account for anharmonicity and other computational approximations. derpharmachemica.com
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | 3505 |
| N-H Symmetric Stretch | 3410 |
| C-H Aromatic Stretch | 3100 |
| C-H Aliphatic Stretch | 2960-2990 |
| N-H Scissoring | 1630 |
| C=N/C=C Ring Stretch | 1550-1590 |
| C-N Stretch | 1340 |
Note: These are illustrative values based on typical DFT calculations for similar compounds.
Electronic Spectra:
Time-dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption spectra of molecules like this compound. nih.govresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculations are often performed in both the gas phase and in various solvents to understand the effect of the chemical environment on the electronic transitions. nih.govresearchgate.net
For this pyrazole derivative, the electronic spectrum is expected to be characterized by π → π* and n → π* transitions. The π → π* transitions, originating from the pyrazole ring, would likely be the most intense and occur at lower wavelengths (higher energies). The n → π* transitions, involving the lone pair electrons on the nitrogen atoms, would be of lower intensity and occur at higher wavelengths (lower energies).
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry offers a powerful toolkit for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying reactants, products, intermediates, and transition states, detailed reaction mechanisms can be elucidated. numberanalytics.com
Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Calculations
A cornerstone of computational reaction mechanism studies is the location and characterization of transition states (TS). numberanalytics.comscm.com A transition state represents a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
For a hypothetical reaction involving this compound, such as an electrophilic substitution on the pyrazole ring, computational methods would be used to:
Locate the Transition State: Various algorithms can be employed to find the TS structure connecting the reactants and products.
Verify the Transition State: A frequency calculation is performed on the optimized TS geometry. The presence of a single imaginary frequency confirms that the structure is indeed a true transition state.
Intrinsic Reaction Coordinate (IRC) Calculations: Once the TS is confirmed, an IRC calculation is performed. numberanalytics.comscm.com This involves tracing the reaction path downhill from the transition state towards both the reactants and the products. scm.com The IRC path confirms that the located transition state correctly connects the desired reactants and products.
By analyzing the energy profile along the IRC, the activation energy barrier for the reaction can be determined, providing crucial information about the reaction kinetics.
Intermolecular Interaction Analysis (Non-biological)
The intermolecular interactions of this compound are critical in determining its physical properties, such as its melting point, boiling point, and crystal packing.
Hydrogen Bonding Networks and Supramolecular Assembly
The presence of the amine group in this compound makes it a prime candidate for forming hydrogen bonds. The amine protons can act as hydrogen bond donors, while the lone pair on the amine nitrogen and the pyrazole ring nitrogens can act as hydrogen bond acceptors.
In the solid state, these hydrogen bonds can lead to the formation of extended supramolecular assemblies. researchgate.net For instance, molecules of this compound could form hydrogen-bonded dimers or one-dimensional chains. The specific nature of the hydrogen bonding network would depend on the steric influences of the methyl and propyl groups. Computational studies can be used to predict the most stable hydrogen-bonded conformations and their interaction energies.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. derpharmachemica.comasrjetsjournal.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these regions are expected to be located around the nitrogen atoms of the pyrazole ring and the amine group.
Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amine protons.
Green Regions: Represent areas of neutral potential.
The MEP map for this compound would show the most negative potential (red) localized on the pyrazole ring nitrogen not bonded to the methyl group and the amine nitrogen, highlighting these as the primary sites for electrophilic attack. The amine hydrogens would exhibit the most positive potential (blue), indicating their propensity to act as hydrogen bond donors.
Interactive Data Table: MEP Surface Analysis
| Molecular Region | Predicted MEP Value (a.u.) | Predicted Reactivity |
| Amine Nitrogen | Negative | Electrophilic Attack |
| Pyrazole Ring Nitrogen (N2) | Negative | Electrophilic Attack |
| Amine Hydrogens | Positive | Nucleophilic Attack |
| Propyl Chain | Near Neutral | Low Reactivity |
Note: The MEP values are qualitative predictions based on the functional groups present.
Coordination Chemistry of 1 Methyl 3 Propyl 1h Pyrazol 5 Amine
Ligand Properties of 1-methyl-3-propyl-1H-pyrazol-5-amine
This compound possesses three potential nitrogen donor sites: the pyridinic nitrogen atom (N2) of the pyrazole (B372694) ring, the pyrazolic nitrogen atom (N1) which is methylated, and the nitrogen atom of the exocyclic amino group at the C5 position. The methyl group on the N1 nitrogen atom sterically hinders its participation in coordination. Therefore, the primary donor sites are the sp2 hybridized pyridinic nitrogen of the pyrazole ring and the nitrogen of the amino group. nih.gov Pyrazole-based ligands are well-known to act as effective chelating agents. nih.gov
The presence of both a soft pyrazole nitrogen and a hard amino nitrogen allows for versatile coordination behavior with a range of metal ions. The pyrazole ring itself is an electron-rich system, which enhances the donor capacity of its nitrogen atoms. nih.gov The amino group at the C5 position can also readily participate in coordination, leading to the formation of stable chelate rings with metal centers. mdpi.com Studies on similar aminopyrazole ligands have shown that they can act as bidentate or monodentate ligands, depending on the reaction conditions and the nature of the metal ion.
The arrangement of the pyridinic nitrogen of the pyrazole ring and the exocyclic amino group in this compound makes it a potent bidentate ligand, capable of forming a stable five-membered chelate ring upon coordination to a metal ion. This chelation enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect.
This ligand is expected to form stable complexes with a wide variety of metal ions, including first-row transition metals like Co(II), Ni(II), Cu(II), and Zn(II), as well as heavier elements like Cd(II) and Hg(II). The coordination chemistry of pyrazole derivatives with these metals is well-documented. mdpi.comnih.govacs.org The nature of the metal ion, its preferred coordination geometry, and the reaction conditions will influence the stoichiometry and structure of the resulting complexes. For instance, with metals that favor octahedral geometry, the ligand could coordinate in a 1:2 or 1:3 metal-to-ligand ratio, while square planar or tetrahedral geometries might be achieved with different stoichiometries. rsc.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is anticipated to follow established procedures for other pyrazole-based ligands.
The synthesis of transition metal complexes of this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. The reaction can often be carried out at room temperature or with gentle heating. mdpi.com The resulting complexes may precipitate from the reaction mixture and can be isolated by filtration.
For example, the synthesis of a Cu(II) complex could be achieved by reacting this compound with copper(II) nitrate (B79036) or copper(II) chloride in an alcoholic solution. researchgate.netnih.gov Similarly, Co(II) and Ni(II) complexes could be prepared using their respective chloride or acetate (B1210297) salts. nih.govrsc.orgbohrium.com The stoichiometry of the resulting complexes, such as [M(L)2X2] or [M(L)3]X2 (where L is the pyrazole ligand and X is an anion), would depend on the molar ratio of the reactants and the coordination preference of the metal ion. nih.gov
Table 1: Expected Characteristics of Transition Metal Complexes with this compound (by Analogy)
| Metal Ion | Expected Geometry | Expected Magnetic Moment (µeff, B.M.) | Expected Color |
| Co(II) | Octahedral or Tetrahedral | 4.3-5.2 (octahedral), 4.2-4.8 (tetrahedral) | Pink/Red (octahedral), Blue (tetrahedral) |
| Ni(II) | Octahedral or Square Planar | 2.8-3.5 (octahedral), Diamagnetic (square planar) | Green/Blue (octahedral), Yellow/Red (square planar) |
| Cu(II) | Distorted Octahedral or Square Planar | ~1.7-2.2 | Blue/Green |
| Zn(II) | Tetrahedral or Octahedral | Diamagnetic | Colorless |
| Cd(II) | Tetrahedral or Octahedral | Diamagnetic | Colorless |
Data compiled by analogy from studies on similar pyrazole-metal complexes. mdpi.comnih.govbohrium.com
The definitive structural elucidation of coordination compounds of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Based on studies of related pyrazole complexes, several structural features can be anticipated. For instance, in a bidentate coordination mode, the N-M-N bite angle within the chelate ring is typically around 80-90 degrees. The metal center could adopt various geometries, such as distorted octahedral for Co(II) and Ni(II) complexes, or square pyramidal for Cu(II) complexes. nih.govresearchgate.netbohrium.com The crystal packing is often stabilized by hydrogen bonding interactions involving the non-coordinating hydrogen atoms of the amino group and the anions or solvent molecules present in the crystal lattice. mdpi.com
Table 2: Representative Crystallographic Data for a Related Pyrazole Complex
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Co(L)32 (L = 1-[3-(2-pyridyl)-pyrazol-1-ylmethyl]-naphthalene) | Monoclinic | P2(1)/c | 12.8324 | 12.1205 | 33.27 | 93.92 | nih.gov |
| Ni(L)32 (L = 1-[3-(2-pyridyl)-pyrazol-1-ylmethyl]-naphthalene) | Monoclinic | P2(1)/c | 12.8764 | 12.1015 | 33.2415 | 93.998 | nih.gov |
This table presents data for a structurally related pyrazole ligand to illustrate typical crystallographic parameters.
Catalytic Applications of Metal Complexes Derived from this compound
While no catalytic studies have been reported for complexes of this compound specifically, the broader class of pyrazole-containing metal complexes has shown significant promise in various catalytic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrazole ring, which in turn influences the catalytic activity of the metal center.
Complexes of copper with pyrazole-derived ligands have been investigated as mimics for superoxide (B77818) dismutase (SOD) and have shown potential in the catalytic disproportionation of superoxide radicals. nih.gov Furthermore, cobalt, nickel, and copper complexes with pyrazole-functionalized ligands have been successfully employed as catalysts for the oxidation of styrene (B11656) to benzaldehyde. rsc.org The catalytic activity is influenced by factors such as the nature of the metal, the oxidant used, and the reaction conditions.
Given these precedents, it is plausible that metal complexes of this compound could exhibit catalytic activity in various oxidation reactions. The presence of both a pyrazole and an amino donor group could stabilize different oxidation states of the metal center, which is often a key requirement for catalytic cycles. Further research is needed to explore the potential of these specific complexes in catalysis.
Based on a comprehensive search of available scientific literature, there is currently a lack of specific research data on the coordination chemistry and catalytic applications of the compound This compound . While this compound is commercially available, detailed studies on its use as a ligand in either homogeneous or heterogeneous catalysis, including specific reaction data and performance metrics, are not present in the accessible scientific domain.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" with a focus on "Homogeneous Catalysis" and "Heterogeneous Catalysis" as outlined in the request. The generation of such an article would require speculative information, which would contravene the core requirement for scientific accuracy based on verifiable research findings.
Further research into the synthesis and characterization of metal complexes with this compound and their subsequent testing in catalytic reactions would be necessary to generate the specific data required for the requested article.
Applications of 1 Methyl 3 Propyl 1h Pyrazol 5 Amine in Materials Science and Industrial Chemistry
Precursors for Functional Organic Materials
The bifunctional nature of 1-methyl-3-propyl-1H-pyrazol-5-amine, possessing both a nucleophilic amino group and a pyrazole (B372694) ring, allows it to be a key component in the synthesis of various functional organic materials.
Monomers for Polymer Synthesis
While specific studies on the polymerization of this compound are not extensively documented in publicly available literature, the general reactivity of aminopyrazoles suggests their utility as monomers. The amine functionality can participate in condensation polymerization reactions with monomers containing carboxylic acid, acyl chloride, or isocyanate groups to form polyamides and polyureas. The pyrazole ring, being a stable aromatic heterocycle, would be incorporated into the polymer backbone, influencing the thermal stability, solubility, and chelating properties of the resulting polymer. The propyl and methyl substituents would further modify the polymer's physical properties, such as its glass transition temperature and solubility in organic solvents.
The synthesis of related pyrazolo[1,5-a]pyrimidines from aminopyrazoles highlights the reactivity of the amine group and the adjacent ring nitrogen, which can be exploited for the creation of complex polymeric structures. mdpi.comresearchgate.net
Components in Functional Dyes, Pigments, and Optical Brighteners
Aminopyrazoles are well-established precursors in the synthesis of azo dyes and other chromophores. The diazotization of the amino group of this compound, followed by coupling with various aromatic compounds, can lead to the formation of a wide range of azo dyes with diverse colors and properties. The specific shade and fastness properties of these dyes would be influenced by the nature of the coupling component.
Furthermore, the pyrazole nucleus is a component of some fluorescent compounds, and its derivatives have been investigated for their photophysical properties. nih.gov The inherent fluorescence of certain pyrazole-based systems suggests that this compound could be a building block for fluorescent dyes and optical brighteners. The synthesis of pyrazolo[1,5-a]pyrimidines, which are known to have applications as dyes and pigments, often starts from aminopyrazoles. researchgate.net
Chemical Sensors and Probes Based on this compound
The development of chemical sensors is a rapidly growing field, and pyrazole derivatives have emerged as promising candidates for the design of selective and sensitive probes. rsc.org
Development of Chemodosimeters
Chemodosimeters are molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable signal. The amine group of this compound can be functionalized to create a reactive site for specific analytes. For instance, it could be derivatized to react with toxic metal ions or reactive oxygen species, resulting in a change in its optical or electrochemical properties. The design of such chemodosimeters would leverage the predictable reactivity of the aminopyrazole scaffold.
Optical and Electrochemical Sensing Platforms
Pyrazole-based compounds are known to be effective ligands for various metal ions due to the presence of nitrogen atoms in the heterocyclic ring. This property can be harnessed to develop optical and electrochemical sensors. By incorporating this compound into a larger molecular framework that includes a signaling unit (e.g., a fluorophore or a redox-active group), selective sensors for metal ions can be designed. nih.gov Upon binding of a target metal ion to the pyrazole-amine chelating site, a change in the fluorescence (e.g., "turn-on" or "turn-off" response) or a shift in the electrochemical potential would be observed. nih.gov The general principles of designing pyrazole-based fluorescent probes often involve mechanisms like Photoinduced Electron Transfer (PET). nih.gov
UV Stabilizers and Photoinduced Electron Transfer Systems
The stability of materials to ultraviolet (UV) radiation is a critical factor in many applications. Some heterocyclic compounds are known to act as UV stabilizers by absorbing harmful UV radiation and dissipating the energy through photophysical or photochemical processes.
Studies on 3(5)-aminopyrazoles have shown that they can undergo UV-induced tautomerization, indicating their interaction with UV light. nih.gov This property, combined with the inherent aromaticity of the pyrazole ring, suggests a potential role for this compound and its derivatives as UV absorbers. The absorbed energy could be dissipated through reversible tautomerization or other non-destructive pathways, thereby protecting the bulk material from photodegradation.
Furthermore, the electron-rich nature of the aminopyrazole system makes it a potential electron donor in photoinduced electron transfer (PET) processes. nih.gov In a PET-based system, a fluorophore is connected to a recognition group. In the absence of an analyte, the fluorescence is quenched due to electron transfer from the donor (the aminopyrazole moiety) to the excited fluorophore. Upon interaction with an analyte, this PET process can be disrupted, leading to a restoration of fluorescence. This principle is fundamental to the design of many fluorescent probes and could be a key application area for derivatives of this compound. nih.gov
Role in Fine Chemical Synthesis (Non-medicinal Intermediates)
Aminopyrazoles, including compounds structurally related to this compound, are considered important precursors in the synthesis of a variety of organic molecules. Their utility stems from the reactive amino group and the versatile pyrazole core, which can be further functionalized.
The pyrazole scaffold is a fundamental component in the development of various functional molecules, particularly in the agrochemical sector. Related compounds, such as 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid, serve as key intermediates in the synthesis of herbicides. chemimpex.com The structural features of these pyrazole derivatives allow for the modulation of biological activity, which is crucial for creating effective crop protection agents. chemimpex.com For instance, derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles are key building blocks for both medicinal and agrochemical products. enamine.net The synthesis of such compounds often involves the careful introduction of various functional groups onto the pyrazole ring to achieve the desired chemical properties and biological effects. enamine.net
The versatility of aminopyrazoles as building blocks is further highlighted by their use in creating a diverse range of chemical structures. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine is a crucial precursor for synthesizing complex heterocyclic systems. evitachem.com Similarly, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is employed as a starting material for other specialized pyrazole compounds. evitachem.com The reactivity of the pyrazole ring and its substituents allows for a multitude of chemical transformations, leading to a wide array of complex organic molecules with potential industrial applications.
Table 1: Examples of Pyrazole Derivatives as Building Blocks
| Compound Name | Application |
|---|---|
| 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid | Intermediate for herbicides chemimpex.com |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazoles | Building blocks for agrochemicals enamine.net |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Precursor for complex heterocyclic systems evitachem.com |
Electrochemical Applications
The electrochemical properties of pyrazole derivatives have garnered interest, although specific research on this compound in this context is limited. The pyrazole ring itself is generally resistant to oxidation and reduction, but its electrochemical behavior can be influenced by the nature and position of its substituents. chemicalbook.com
The electrooxidation of pyrazole derivatives has been explored as a method for their functionalization. nih.gov This process can lead to the formation of new chemical bonds and the introduction of various functional groups, which can alter the redox properties of the molecule. nih.gov For instance, the electrooxidative coupling of aminopyrazoles has been demonstrated, suggesting that these compounds can participate in redox reactions. researchgate.net While not directly focused on this compound, this research indicates the potential for pyrazole-based compounds to act as redox-active materials. The ability to undergo reversible oxidation and reduction is a key characteristic of materials used in various electrochemical applications, including sensors and charge-storage devices.
While there is no direct evidence of this compound being used in supercapacitors, research into related pyrazole structures suggests potential avenues for exploration in energy storage. A study on azobispyrazoles demonstrated their utility in molecular solar thermal (MOST) energy storage systems. nih.gov These compounds undergo a light-induced phase transition from a solid to a liquid state, allowing for the storage of both thermal and latent heat. nih.gov This research highlights the potential of pyrazole-based materials to store energy, albeit through a different mechanism than that of supercapacitors. The development of pyrazole-based additives for advanced lithium-ion battery electrolytes is also an area of active research, indicating the relevance of this class of compounds in energy storage technologies. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid |
| 1-methyl-3-(trifluoromethyl)-1H-pyrazoles |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine |
Green Chemistry Principles Applied to 1 Methyl 3 Propyl 1h Pyrazol 5 Amine Research
Atom Economy and E-Factor Analysis in Synthetic Routes
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste. Traditional multi-step syntheses of complex molecules like pyrazole (B372694) derivatives often have poor atom economy, generating significant byproducts. mdpi.com
The E-Factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process, defined as the total mass of waste produced per unit mass of product. Lower E-Factors indicate less waste and a more environmentally friendly process. In fine chemicals and pharmaceutical synthesis, E-Factors can be notoriously high.
For the synthesis of pyrazoles, multicomponent reactions (MCRs) are a powerful strategy to improve atom economy. mdpi.com MCRs involve a one-pot reaction with three or more components to form a product where the majority of the atoms from the starting materials are incorporated into the final structure. mdpi.com For example, the synthesis of pyranopyrazoles can be achieved by mixing ethyl acetoacetate, hydrazine (B178648) hydrate, aldehydes, and malononitrile in a single step. mdpi.com Such approaches significantly reduce waste compared to sequential, multi-step syntheses that require isolation of intermediates and often involve protecting groups, leading to poor atom economy. mdpi.com
Table 1: Comparison of Synthetic Efficiency Metrics
| Metric | Ideal Value | Implication for Green Chemistry |
|---|---|---|
| Atom Economy | 100% | Maximizes the incorporation of reactant materials into the final product. |
| E-Factor | 0 | Minimizes the generation of waste relative to the desired product. |
| Reaction Mass Efficiency (RME) | 100% | Considers the mass of reactants, solvents, and reagents relative to the product mass. nih.gov |
| Yield Economy (YE) | 100% | A metric used to compare the efficiency of different synthetic techniques. nih.gov |
While specific atom economy and E-Factor calculations for the synthesis of 1-methyl-3-propyl-1H-pyrazol-5-amine are not extensively documented in the reviewed literature, the application of MCRs and other green techniques to analogous pyrazole syntheses demonstrates a clear pathway to improving these metrics.
Use of Green Solvents (e.g., Water) and Solvent-Free Conditions
A major goal of green chemistry is to reduce or eliminate the use of toxic, volatile organic solvents. Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability. thieme-connect.com
Numerous studies have demonstrated the successful synthesis of pyrazole derivatives in aqueous media. thieme-connect.comresearchgate.nettandfonline.compreprints.org For instance, an environmentally friendly synthesis of pyrazoles has been achieved through the condensation of hydrazines with 1,3-diketones in water at room temperature using a recyclable catalyst. researchgate.nettandfonline.commdpi.com The use of water as a solvent can sometimes even enhance reaction rates and selectivity. thieme-connect.com A variety of catalysts, including nanoparticles, Brønsted and Lewis acids, and natural catalysts, have been effectively used for pyrazole synthesis in water. thieme-connect.com
Solvent-free, or solid-state, reactions represent another significant advancement in green synthesis. tandfonline.commdpi.comresearchgate.net These reactions are conducted by heating a mixture of reactants without any solvent, which simplifies the workup procedure, reduces waste, and lowers costs. mdpi.comresearchgate.net An efficient one-pot, two-step synthesis of a substituted N-heterocyclic amine, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was achieved through a solvent-free condensation reaction followed by reduction. mdpi.com This method is noted for its operational simplicity and short reaction times. mdpi.com Similarly, dihydropyrano[2,3-c]pyrazoles have been synthesized under solvent-free conditions using carboxymethyl cellulose as a biodegradable and recyclable catalyst. tandfonline.com
Table 2: Green Solvents and Conditions in Pyrazole Synthesis
| Approach | Key Advantages | Example Reactants | Catalyst Example | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Environmentally benign, non-toxic, readily available solvent. | Hydrazines, 1,3-Diketones | Amberlyst-70 | researchgate.nettandfonline.com |
| Aqueous Synthesis | Simple procedure, cost-effective, environmentally friendly. | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium (B1175870) Acetate (B1210297) | preprints.org |
| Solvent-Free | Reduced waste, simplified purification, energy efficient. | Ethyl Acetoacetate, Hydrazine Hydrate, Aldehydes, Malononitrile | Carboxymethyl Cellulose (CMC) | tandfonline.com |
| Solvent-Free | Operational ease, short reaction time, no intermediate isolation. | 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, p-methoxybenzaldehyde | None (thermal) | mdpi.com |
Energy-Efficient Techniques (Microwave and Ultrasound)
Conventional heating methods for chemical synthesis are often slow and energy-intensive. Alternative energy sources like microwave irradiation and ultrasound have emerged as highly efficient techniques that align with green chemistry principles by reducing reaction times and energy consumption. nih.govnih.gov
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govdergipark.org.tr This rapid heating leads to higher yields and cleaner reaction profiles. nih.gov A variety of 1-aryl-1H-pyrazole-5-amines have been prepared using a microwave-mediated method in water, with typical reaction times of 10-15 minutes and yields ranging from 70-90%. nih.gov The synthesis of pyrazolone (B3327878) derivatives has also been achieved under solvent-free, microwave-assisted conditions, with reaction efficiency being dependent on the microwave power. mdpi.com This technique is considered more environmentally tolerant and easily controlled compared to conventional heating. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, facilitating chemical transformations. The synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives was successfully carried out using ultrasound irradiation in water. beilstein-journals.org Similarly, ultrasound has been employed in the multicomponent synthesis of tetrazole derivatives, demonstrating its utility as an alternative energy source in heterocyclic synthesis. mdpi.com
Catalyst Design for Sustainability and Recyclability
The development of sustainable and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents and hazardous catalysts.
Heterogeneous Catalysts: Heterogeneous catalysts are preferred because they can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles without a significant loss of activity. This simplifies product purification and minimizes catalyst waste. researchgate.netspringerprofessional.de
Amberlyst-70: This resinous, non-toxic, and thermally stable solid acid catalyst has been used for the aqueous synthesis of pyrazoles at room temperature. researchgate.nettandfonline.commdpi.com It can be recovered and reused multiple times with only a slight decrease in yield. researchgate.net
Nano-ZnO: A nano-zinc oxide catalyst has been reported as a highly efficient and environmentally friendly option for synthesizing 1,3,5-substituted pyrazole derivatives. mdpi.com
Carboxymethyl Cellulose (CMC): CMC is a green, biodegradable, and recyclable catalyst used for the solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles. tandfonline.com
SnO–CeO2 Nanocomposite: This nanocomposite has been utilized as a recyclable heterogeneous catalyst for the sustainable synthesis of pyrazole derivatives, maintaining high activity over several cycles. springerprofessional.de
Table 3: Examples of Recyclable Catalysts in Pyrazole Synthesis
| Catalyst | Type | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Amberlyst-70 | Heterogeneous Solid Acid | Aqueous, Room Temperature | Recyclable, non-toxic, simple workup | researchgate.nettandfonline.commdpi.com |
| Carboxymethyl Cellulose (CMC) | Biodegradable Polymer | Solvent-Free | Green, recyclable, biodegradable | tandfonline.com |
| SnO–CeO2 Nanocomposite | Heterogeneous | Not specified | Recyclable, maintains high activity | springerprofessional.de |
| LDH@PTRMS@DCMBA@CuI | Nano-catalyst on Layered Double Hydroxide | H2O/EtOH, 55 °C | Reusable for at least four cycles, eco-friendly | nih.gov |
Waste Minimization and By-Product Utilization
Waste minimization is the cumulative benefit of applying various green chemistry principles. The strategies discussed above—improving atom economy, using green solvents or solvent-free conditions, employing energy-efficient techniques, and designing recyclable catalysts—all contribute directly to reducing the amount of waste generated during the synthesis of this compound and related compounds.
Recyclable Catalysts: The ability to reuse a catalyst for multiple cycles significantly reduces waste, as the catalyst does not need to be discarded and replaced after each run. researchgate.nettandfonline.comspringerprofessional.de
Green Solvents and Solvent-Free Methods: Avoiding volatile organic compounds (VOCs) eliminates a major source of chemical waste and environmental pollution. thieme-connect.commdpi.com Water as a solvent can be more easily treated, and solvent-free reactions produce minimal solvent waste. thieme-connect.comtandfonline.com
While the direct utilization of by-products from pyrazole synthesis is not extensively detailed, the primary focus of green synthetic strategies is to prevent their formation in the first place, adhering to the principle that it is better to prevent waste than to treat or clean it up after it has been created.
Table of Mentioned Chemical Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Target Compound Subject |
| 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Intermediate for Sildenafil |
| 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide | Intermediate for Sildenafil |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Synthesized via solvent-free method |
| Ethyl Acetoacetate | Reactant in pyrazole synthesis |
| Hydrazine Hydrate | Reactant in pyrazole synthesis |
| Malononitrile | Reactant in pyrazole synthesis |
| Benzaldehyde | Reactant in pyrazole synthesis |
| p-methoxybenzaldehyde | Reactant in pyrazole synthesis |
| Amberlyst-70 | Recyclable catalyst |
| Zinc Oxide (ZnO) | Nanoparticle catalyst |
| Carboxymethyl Cellulose (CMC) | Recyclable catalyst |
| Tin(IV) Oxide-Cerium(IV) Oxide (SnO–CeO2) | Nanocomposite catalyst |
| Ammonium Acetate | Catalyst |
| Water | Green solvent |
Future Research Directions and Unexplored Avenues for 1 Methyl 3 Propyl 1h Pyrazol 5 Amine
Exploration of Novel Synthetic Methodologies
The classical synthesis of pyrazoles, such as the Knorr pyrazole (B372694) synthesis, involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com For 1-methyl-3-propyl-1H-pyrazol-5-amine, this would typically involve the cyclocondensation of methylhydrazine with a β-ketonitrile. However, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.
Recent advancements in organic synthesis offer several promising avenues. youtube.com Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including pyrazoles. mdpi.com The application of this technology to the synthesis of this compound could lead to more rapid and efficient production.
Furthermore, the exploration of one-pot multicomponent reactions presents an attractive strategy. reddit.com These reactions, where multiple starting materials react in a single step to form a complex product, offer advantages in terms of atom economy and reduced waste. Designing a multicomponent reaction for this compound could streamline its synthesis significantly.
Another burgeoning area is the use of nanocatalysts. researchgate.net Nanoparticles have demonstrated high catalytic activity in the synthesis of various pyrazole derivatives, often under milder reaction conditions. nih.gov Investigating the use of specific nanocatalysts for the synthesis of this compound could lead to greener and more cost-effective production methods.
A critical aspect of synthesizing N-substituted pyrazoles is achieving regioselectivity. Recent studies have focused on methods for the selective N1-methylation of pyrazoles, which is crucial for obtaining the desired isomer of this compound. nih.gov Future research could explore and optimize these selective methylation techniques for this specific compound, potentially employing novel methylating agents or catalytic systems to ensure high regioselectivity and yield. researchgate.netnih.gov
Table 1: Potential Novel Synthetic Approaches for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. | Optimization of microwave parameters (temperature, pressure, time) for the cyclocondensation reaction. |
| Multicomponent Reactions | Higher atom economy, simplified procedures, reduced waste. | Design of a convergent synthesis involving methylhydrazine, a propyl-containing building block, and a source of the amine and cyano groups. |
| Nanocatalysis | Milder reaction conditions, higher catalytic efficiency, potential for catalyst recycling. | Screening of various metallic and metal oxide nanoparticles for their catalytic activity in the pyrazole ring formation. |
| Selective N-Methylation | High regioselectivity, avoidance of isomeric mixtures. | Application and optimization of modern selective N-methylation reagents and catalysts. nih.gov |
Advanced Characterization Techniques for In-Situ Studies
While standard characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure of this compound, future research should employ advanced techniques for in-situ studies. researchgate.netnih.gov These methods would provide real-time insights into the compound's behavior during chemical reactions and physical processes.
For instance, in-situ IR and NMR spectroscopy could be used to monitor the kinetics and mechanism of its synthesis, providing valuable data for process optimization. These techniques can also be employed to study its interactions with other molecules, such as biological targets or components of a material matrix, in real-time.
Furthermore, X-ray diffraction (XRD) studies on single crystals of this compound or its derivatives would provide precise information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net This data is crucial for understanding its physical properties and for designing new applications.
Development of Predictive Computational Models
Computational chemistry offers powerful tools to predict and understand the properties of molecules, thereby guiding experimental research. nih.gov For this compound, the development of predictive computational models could accelerate the discovery of its potential applications.
Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including its electronic structure, spectroscopic characteristics (NMR, IR, UV-Vis), and reactivity. uni.lu These calculations can also be used to study its tautomeric forms and to predict the most stable isomer.
Molecular docking simulations could be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. This would be particularly valuable for exploring its potential as a lead compound in drug discovery.
Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. researchgate.net Applying these predictive models to this compound would provide valuable insights into its pharmacokinetic profile.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method | Reference |
| Molecular Formula | C7H13N3 | - | researchgate.net |
| Monoisotopic Mass | 139.11095 Da | - | researchgate.net |
| XlogP | 1.1 | Predicted | researchgate.net |
| Predicted Collision Cross Section ([M+H]+) | 129.5 Ų | CCSbase | researchgate.net |
Integration into Emerging Technologies (e.g., Optoelectronics, Nanomaterials)
The unique electronic properties of the pyrazole ring make its derivatives promising candidates for applications in emerging technologies. nih.gov Future research should explore the potential of this compound in fields such as optoelectronics and nanomaterials.
In optoelectronics, pyrazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comnih.gov The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and potential for charge transfer, should be investigated to assess its suitability for these applications. mdpi.com Judicious chemical modification of the core structure could further tune these properties.
In the realm of nanomaterials, pyrazole derivatives have been used to functionalize nanoparticles for various applications, including drug delivery and catalysis. mdpi.comnih.gov The amine group in this compound provides a convenient handle for its attachment to the surface of nanoparticles. The resulting functionalized nanoparticles could exhibit enhanced properties, such as improved stability, biocompatibility, or catalytic activity. nih.gov For example, pyrazole-functionalized magnetic nanoparticles have shown promise in targeted cancer therapy. nih.gov
Potential in Supramolecular Chemistry and Self-Assembly
The pyrazole ring, with its hydrogen bond donor and acceptor sites, is an excellent building block for the construction of supramolecular assemblies. The ability of pyrazole derivatives to self-assemble into well-defined structures such as dimers, trimers, and chains through hydrogen bonding is well-documented. nih.gov
Future research should investigate the self-assembly behavior of this compound. The presence of the N-methyl group prevents the formation of N-H---N hydrogen bonds that are common in unsubstituted pyrazoles, but the amino group can still participate in hydrogen bonding. This could lead to the formation of unique supramolecular architectures with potentially interesting properties.
The study of its co-crystallization with other molecules could also lead to the development of new materials with tailored properties. By understanding and controlling the self-assembly of this compound, it may be possible to create novel gels, liquid crystals, or porous materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
